N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H13N3O/c1-8(10-4-3-5-14-10)12-9-6-11-13(2)7-9/h3-8,12H,1-2H3 |
InChI Key |
JNLLYXNDMLFDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of a furan derivative with a pyrazole derivative under specific conditions. One common method involves the use of a furan-2-ylmethyl halide reacting with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrazole ring, leading to various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine has shown promising antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains, suggesting its potential as a new antimicrobial agent. The compound's mechanism of action is believed to involve interaction with specific molecular targets, leading to the modulation of enzyme activities critical for bacterial survival.
Anticancer Properties
Research has also demonstrated the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cell lines. Its unique structure allows for specific interactions with cellular targets involved in cancer progression, making it a candidate for developing new cancer therapies.
Case Studies
Several case studies have explored the efficacy of this compound:
- In vitro Studies : In a study assessing its effects on melanoma cells, the compound demonstrated significant inhibition of cell growth and induced apoptosis, highlighting its potential as a therapeutic agent against melanoma .
- Enzyme Inhibition : Interaction studies revealed that this compound binds effectively to specific enzymes involved in cancer metabolism, suggesting a mechanism for its anticancer activity .
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Structural Comparison
Key structural differences among analogs lie in substituent groups and their positions.
Table 1: Structural Features and Molecular Properties
Key Observations :
- Ethyl vs.
- Positional Isomerism : The 3-furan substituent in vs. the furan-ethyl group in the target compound alters steric and electronic profiles, impacting receptor interactions .
- Heteroaromatic Swaps : Pyridinyl () introduces basicity and hydrogen-bonding capability compared to furan’s oxygen-based polarity .
Key Observations :
- Catalyst Use : Copper-based catalysts () enable cross-coupling but with lower yields (~18%), likely due to steric hindrance from the cyclopropyl group .
- Solvent Effects : Acetonitrile reflux () achieves moderate yields (~53%), suggesting efficient condensation for thiazole derivatives .
Key Observations :
- Anti-Tubercular Activity : Furan-thiadiazole hybrids () demonstrate potency, highlighting furan’s role in target engagement .
- Binding Interactions : Simplification to 1-methylpyrazol-4-amine () retains binding capacity, suggesting the core pyrazole is critical for docking .
Physicochemical Properties
Table 4: Physicochemical Properties
*Calculated using ChemDraw or analogous tools.
Key Observations :
Biological Activity
N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The structural features of this compound, characterized by the presence of both furan and pyrazole rings, contribute to its diverse interactions within biological systems. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, biological evaluations, and comparative analyses with related compounds.
Synthesis
The synthesis of this compound typically involves the reaction between furan derivatives and pyrazole derivatives. A common synthetic route includes:
- Formation of the Pyrazole Ring : Reacting 1-methyl-1H-pyrazol-4-amine with appropriate furan derivatives.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL , indicating broad-spectrum efficacy against various pathogens. The compound's mechanism often involves inhibition of bacterial enzymes such as DNA gyrase B, which is critical for bacterial DNA replication.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity against multiple cancer cell lines. In vitro studies have shown effective cytotoxicity with IC50 values that suggest potential for further development in cancer therapeutics.
Comparative Table of Biological Activities
| Compound Name | MIC (µg/mL) | IC50 (µM) | Notable Activities |
|---|---|---|---|
| This compound | 2.50 - 20 | 163.3 | Antimicrobial, Anticancer |
| Ciprofloxacin | 0.5 - 4 | 0.5 | Broad-spectrum antibiotic |
| Furosemide | - | - | Diuretic agent |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial DNA replication.
- Receptor Modulation : It may also modulate receptor activities linked to cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study conducted by Abd et al. (2024) evaluated the antimicrobial properties of several benzofuran-pyrazole derivatives, including this compound. The results indicated significant activity against E. coli with an IC50 comparable to standard antibiotics like ciprofloxacin .
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxic effects of the compound were assessed against various human cancer cell lines (e.g., H460, A549). The findings revealed that the compound exhibited lower IC50 values than established chemotherapeutics, suggesting its potential as a novel anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
